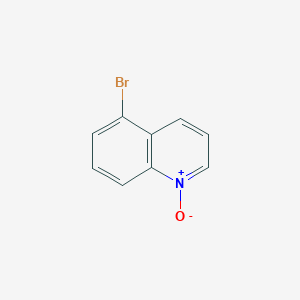

Quinoline, 5-bromo-, 1-oxide

Description

Significance of Quinoline (B57606) N-Oxides in Organic Synthesis

Quinoline N-oxides are not merely derivatives of quinoline; the presence of the N-oxide functional group dramatically alters the reactivity of the quinoline ring system, rendering it a versatile tool for organic chemists.

Role as Versatile Synthetic Intermediates

Quinoline N-oxides serve as powerful precursors in a multitude of organic transformations. researchgate.net Their enhanced reactivity compared to the parent quinolines allows for functionalization at various positions of the heterocyclic ring, including C-2, C-3, and C-8, under both metal-catalyzed and metal-free conditions. researchgate.net This has led to the development of numerous procedures for synthesizing a wide array of quinoline derivatives, such as those involving alkenylation, alkylation, arylation, amination, and amidation. researchgate.net The ability to introduce diverse functional groups with good regioselectivity makes quinoline N-oxides highly valuable intermediates in the synthesis of complex molecules. researchgate.net

Utility as Directing Groups in C–H Activation Reactions

A significant area where quinoline N-oxides have made a substantial impact is in the field of carbon-hydrogen (C–H) bond activation. The N-oxide moiety can act as an internal directing group, guiding transition metal catalysts to specific C–H bonds within the quinoline structure. nih.govscispace.com This strategy facilitates the regioselective introduction of functional groups, a key challenge in synthetic chemistry. nih.gov For instance, the N-oxide can direct the functionalization of the C-8 position, a transformation that is otherwise difficult to achieve. nih.govscispace.com This approach has been successfully employed in various C-C and C-heteroatom bond-forming reactions, highlighting the N-oxide's role as a traceless directing group that can be removed after the desired transformation. rsc.org

Presence as Core Structures in Natural Products

The quinoline scaffold is a recurring motif in a wide range of natural products, many of which exhibit significant biological activities, including antimalarial, antibacterial, and anticancer properties. nih.gov The functionalization of this core structure is crucial for modulating its biological efficacy. Quinoline N-oxides, as activated precursors, play a role in the late-stage modification of natural products, allowing for the synthesis of novel analogs with potentially enhanced or altered biological profiles. nih.gov

Rationale for Research on Substituted Quinoline N-Oxides

The introduction of substituents onto the quinoline N-oxide framework provides a powerful means to fine-tune the molecule's properties and reactivity. Halogenated heterocycles, in particular, are of significant interest in synthetic and medicinal chemistry.

Importance of Halogenated Heterocycles in Synthetic Chemistry

Halogenated heterocyclic compounds are fundamental building blocks in organic synthesis. researchgate.net The presence of a halogen atom can significantly influence a molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design. researchgate.netnih.gov Furthermore, halogens serve as versatile synthetic handles, enabling a wide range of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. mdpi.com This synthetic utility makes the preparation and study of halogenated heterocycles a vital area of research.

Focus on Quinoline, 5-bromo-, 1-oxide as a Model Compound

"this compound" serves as an excellent model compound for investigating the interplay between the N-oxide functionality and a halogen substituent. The bromine atom at the 5-position influences the electronic distribution of the quinoline ring, which in turn can affect the regioselectivity of subsequent reactions. The synthesis of this compound can be achieved through the N-oxidation of 5-bromoquinoline (B189535), a readily available starting material. rsc.org Studying the reactivity of this compound provides valuable insights into how substitution patterns govern the outcomes of C–H activation and other functionalization reactions, contributing to the broader understanding of heterocyclic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-oxidoquinolin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-4-1-5-9-7(8)3-2-6-11(9)12/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIMLGHWCOSFDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=[N+]2[O-])C(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90731856 | |

| Record name | 5-Bromo-1-oxo-1lambda~5~-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

846038-45-7 | |

| Record name | 5-Bromo-1-oxo-1lambda~5~-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Quinoline, 5 Bromo , 1 Oxide and Precursors

Preparation of Quinoline (B57606), 5-bromo-, 1-oxide via N-Oxidation

The conversion of 5-bromoquinoline (B189535) to its N-oxide derivative is a key transformation, achieved primarily through direct oxidation.

Direct Oxidation of 5-Bromoquinoline

Direct oxidation is a common and effective method for synthesizing Quinoline, 5-bromo-, 1-oxide. This can be accomplished through both conventional and modern techniques.

Conventional oxidation of 5-bromoquinoline to its N-oxide is frequently carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide (H₂O₂) in an acidic medium like acetic acid.

The use of m-CPBA in a solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature is a widely adopted procedure for the N-oxidation of various quinoline derivatives. rsc.org This method is known for its good yields. For instance, the N-oxidation of 6-bromoquinoline (B19933) using m-CPBA has been reported to yield the corresponding N-oxide in 87% yield. semanticscholar.org The reaction involves the transfer of an oxygen atom from the peroxy acid to the nitrogen atom of the quinoline ring. The general procedure involves dropwise addition of a solution of m-CPBA to a solution of the quinoline derivative, followed by neutralization and extraction. rsc.org

Alternatively, hydrogen peroxide in acetic acid provides another effective route. The reaction is typically conducted by heating the mixture for several hours. lew.ro For example, the synthesis of 6-bromoquinoline-1-oxide was achieved by refluxing 6-bromoquinoline with hydrogen peroxide in acetic acid. semanticscholar.org While effective, this method may sometimes result in lower yields compared to m-CPBA.

A study on the N-oxidation of 6-bromoquinoline reported yields of 60% with AcOH/H₂O₂ and 87% with m-CPBA, highlighting the efficiency of the latter. semanticscholar.org

Table 1: Comparison of Conventional N-Oxidation Methods for Bromoquinolines

| Starting Material | Oxidizing Agent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 6-Bromoquinoline | m-CPBA | Dichloromethane | Room Temp | 6-Bromoquinoline-1-oxide | 87% | semanticscholar.org |

| 6-Bromoquinoline | H₂O₂ | Acetic Acid | Reflux | 6-Bromoquinoline-1-oxide | 60% | semanticscholar.org |

| Quinoline Derivatives | m-CPBA | Dichloromethane | 25 ºC, 2 h | Quinoline N-Oxides | - | rsc.org |

| 2-Methylquinoline-4-carboxylic acid | H₂O₂ | Glacial Acetic Acid | 65-70 °C, 9 h | 2-Methylquinoline-4-carboxylic acid N-oxide | - | lew.ro |

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times. nih.gov The application of microwave irradiation can be particularly advantageous for N-oxidation reactions. While specific examples for the microwave-assisted synthesis of this compound are not extensively detailed in the provided results, the general principles of microwave synthesis are applicable. researchgate.netijcce.ac.ir This method can potentially reduce reaction times and improve yields compared to conventional heating. nih.gov

Advanced Oxidative Protocols

Advanced Oxidation Processes (AOPs) represent a class of methods that rely on the in-situ generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). researchgate.netmdpi.com These methods, including UV/H₂O₂, UV/O₃, and Fenton-based systems (Fe²⁺/H₂O₂), are powerful for the degradation of various organic compounds. ksu.edu.samdpi.com While primarily used for water treatment, the principles of AOPs could be adapted for synthetic purposes, including N-oxidation. The high reactivity of the generated radicals could offer an alternative, and potentially more efficient, route to N-oxides. However, the application of these specific advanced protocols for the synthesis of this compound is not yet well-documented in mainstream synthetic literature.

Synthesis of 5-Bromoquinoline Precursors

The availability of the starting material, 5-bromoquinoline, is crucial. It is typically synthesized through the bromination of quinoline or its derivatives.

Bromination Strategies for Quinoline and Tetrahydroquinoline

The introduction of a bromine atom at the C5-position of the quinoline ring is a key synthetic step.

Direct bromination of quinoline can be challenging due to issues with regioselectivity, often leading to a mixture of products. gelisim.edu.tr However, various strategies have been developed to achieve selective C5-bromination. One approach involves the use of N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane. chemicalbook.com Another method is the Sandmeyer-type reaction starting from 5-aminoquinoline (B19350), which is diazotized and then treated with a copper(I) bromide solution. chemicalbook.com

A significant advancement in this area is the copper-promoted C5-selective bromination of 8-aminoquinoline (B160924) amides using alkyl bromides as the bromine source. beilstein-journals.org This method demonstrates excellent site selectivity and yields.

Bromination of 1,2,3,4-tetrahydroquinoline (B108954) is another important strategy. The subsequent aromatization of the brominated tetrahydroquinoline provides a route to the corresponding bromoquinoline. nih.gov For instance, bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) with bromine in acetic acid can lead to the 6,8-dibromo derivative while preserving the tetrahydroquinoline ring. researchgate.net The use of NBS can also lead to both bromination and dehydrogenation (aromatization) in a one-pot reaction, yielding polybromoquinolines. nih.gov The bromination of 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline (B2519176) has been shown to selectively produce dibromo and tribromo derivatives depending on the equivalents of molecular bromine used. gelisim.edu.tr

Table 2: Selected Bromination Methods for Quinoline and Tetrahydroquinoline Derivatives

| Starting Material | Reagent(s) | Solvent | Key Product(s) | Reference |

|---|---|---|---|---|

| Quinoline | Dichloromethane, NBS | - | 5-Bromoquinoline | chemicalbook.com |

| 5-Aminoquinoline | 1. HBr, NaNO₂; 2. CuBr, HBr | Water | 5-Bromoquinoline | chemicalbook.com |

| 8-Aminoquinoline amides | Alkyl bromides, Cu(OAc)₂·H₂O, K₂CO₃ | DMSO | C5-Brominated 8-aminoquinoline amides | beilstein-journals.org |

| 1,2,3,4-Tetrahydroquinoline | NBS | Chloroform | Polybromoquinolines | nih.gov |

| 2-Phenyl-1,2,3,4-tetrahydroquinoline | Bromine | Acetic Acid | 6,8-Dibromo-2-phenyl-1,2,3,4-tetrahydroquinoline | researchgate.net |

| 6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline | Molecular Bromine | - | 3,6-Dibromo-8-methoxyquinoline and 3,5,6-Tribromo-8-methoxyquinoline | gelisim.edu.tr |

Regioselective Bromination Techniques

Achieving regioselectivity in the bromination of the quinoline ring system is a significant synthetic challenge. nih.gov The electronic properties of the quinoline nucleus, which is composed of an electron-rich benzene (B151609) ring and an electron-deficient pyridine (B92270) ring, lead to complex substitution patterns. Direct bromination of unsubstituted quinoline often results in a mixture of products. researchgate.net However, modern methods have been developed to control the position of halogenation.

For instance, a metal-free protocol for the highly regioselective C5-bromination of 8-substituted quinolines has been developed using tribromoisocyanuric acid (TBCA) in acetonitrile (B52724) at room temperature. nih.gov While this applies to quinolines with a directing group at the C8 position, it highlights a strategy for achieving the desired C5 substitution pattern. Other approaches involve the use of strong acids; bromination of quinoline in concentrated sulfuric acid with N-bromosuccinimide (NBS) is a known, though less selective, method. researchgate.net

Transition-metal catalysis offers another powerful tool for regioselective functionalization. Rhodium(III)-catalyzed C-H activation, for example, has been effectively used for the C8 bromination of quinoline N-oxides using NBS as the bromine source. acs.org While this directs bromine to a different position, the principle of using a metal catalyst and an N-oxide directing group is a key strategy in modern quinoline functionalization. mdpi.com

| Substrate | Reagent(s) | Position Selectivity | Notes | Reference |

|---|---|---|---|---|

| 8-Substituted Quinolines | Tribromoisocyanuric acid (TBCA) | C5 | Metal-free, mild conditions. | nih.gov |

| Quinoline N-Oxide | Rh(III) catalyst, NBS | C8 | Demonstrates C-H activation strategy. | acs.org |

| Quinoline | NBS, conc. H2SO4 | Mixture of isomers | Classic but less selective method. | researchgate.net |

| N-(2-alkynyl)anilines | Br2 | C3 | Synthesis via electrophilic cyclization. | nih.gov |

Tandem Bromination-Aromatization Sequences

Tandem reactions, which combine multiple bond-forming events in a single operation without isolating intermediates, represent a highly efficient synthetic strategy. A tandem bromination-aromatization sequence for quinoline synthesis would typically involve the formation of a partially hydrogenated quinoline intermediate, followed by bromination and subsequent aromatization to yield a bromoquinoline.

While direct examples for 5-bromoquinoline are not prevalent, the concept is well-established in heterocyclic chemistry. For instance, related strategies such as tandem aza-Diels-Alder/halogenation reactions have been reported for the construction of more complex fused quinoline systems like chromenoquinolines. chemistryworldconference.com Another relevant process involves the oxidation of tetrahydroquinolines to the corresponding quinolines. beilstein-journals.org A hypothetical tandem sequence could involve the bromination of a tetrahydroquinoline intermediate, followed by an oxidation step that serves to aromatize the ring system, installing the double bonds and yielding the final bromoquinoline product.

Multicomponent Reaction Approaches to Quinoline Scaffolds

Multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity from three or more starting materials in a single step, aligning with principles of step- and atom-economy. researchgate.netrsc.org Several MCRs are employed for the synthesis of the core quinoline scaffold, which can then be further functionalized to produce precursors for this compound.

Notable MCRs for quinoline synthesis include:

Doebner-von Miller Reaction: This reaction involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound. bohrium.com

Povarov Reaction: A [4+2] cycloaddition between an aniline, an aldehyde, and an activated alkene to form tetrahydroquinoline derivatives, which can then be oxidized to quinolines. beilstein-journals.org

Copper-Catalyzed MCR: An efficient synthesis of 2,3-diarylquinolines has been reported from the three-component reaction of aryl amines, aryl aldehydes, and styrene (B11656) oxides, catalyzed by copper(II) triflate. researchgate.net

| Reaction Name | Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid catalyst (e.g., HCl, H2SO4) | Substituted Quinolines | bohrium.com |

| Povarov Reaction | Aniline, Aldehyde, Alkene | Acid catalyst | Tetrahydroquinolines (oxidized to Quinolines) | beilstein-journals.org |

| Copper-Catalyzed MCR | Aryl Amine, Aryl Aldehyde, Styrene Oxide | Copper(II) triflate | 2,3-Diarylquinolines | researchgate.net |

Cyclization and Annulation Strategies for Quinoline Formation

Cyclization and annulation reactions are the cornerstone of quinoline synthesis, with many classic named reactions still in wide use today. mdpi.com These methods typically involve the construction of the quinoline ring system by forming one or two rings from acyclic precursors.

Key strategies include:

Friedländer Annulation: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or ester). ijpsjournal.com

Skraup Synthesis: A traditional method reacting aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. ijpsjournal.com

Oxidative Annulation: Modern approaches utilize transition-metal catalysts (e.g., Rhodium, Ruthenium, Copper) to facilitate the cyclization of substrates like anilines and alkynes through C-H bond activation, often under milder conditions than classic methods. mdpi.comresearchgate.net

[4+2] Annulation: The reaction of 2-azidobenzaldehydes with various partners can serve as a versatile route to substituted quinolines through a [4+2] annulation pathway. nih.gov

Comparative Analysis of Synthetic Routes

The choice of a synthetic route for this compound or its precursors depends on factors such as desired substitution pattern, required scale, cost, and environmental impact.

Efficiency and Scalability Considerations

Classical methods like the Skraup or Doebner-von Miller syntheses are robust but often suffer from harsh reaction conditions (strong acids, high temperatures) and the formation of significant byproducts, which can complicate purification and limit scalability. nih.govnih.gov

Multicomponent reactions (MCRs) offer higher efficiency in terms of step economy and convergence, constructing complex quinoline scaffolds in a single pot. rsc.org However, the availability of diverse starting materials and, in some cases, the cost of catalysts can be limiting factors.

Modern transition-metal-catalyzed C-H activation and annulation strategies often provide high yields and excellent regioselectivity under milder conditions. mdpi.com The scalability of these reactions can be a concern, with some methods demonstrated on a gram scale. acs.org The cost and toxicity of metal catalysts (e.g., Rhodium, Palladium) are also significant considerations for industrial production. mdpi.com The development of continuous flow chemistry for quinoline synthesis is an emerging area aimed at improving efficiency, safety, and scalability. numberanalytics.com

Green Chemistry Principles in Synthesis

There is a significant drive to develop more environmentally benign methods for quinoline synthesis. tandfonline.com This focus on "green chemistry" aims to reduce waste, avoid hazardous substances, and improve energy efficiency. nih.gov

Key green approaches include:

Use of Greener Solvents: Replacing hazardous organic solvents with water, ethanol, or glycerol. tandfonline.com

Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and improve yields. tandfonline.comlew.ro

Catalysis: The use of nanocatalysts, which offer high surface area and can often be recovered and reused, is a prominent green strategy. nih.gov Developing catalyst-free reactions, such as the synthesis of certain 7-aminoquinolines, represents an ideal green approach. nih.gov

Benign Reagents: Employing less toxic and more sustainable reagents, such as the use of formic acid as a biodegradable catalyst or using recyclable halogenating agents like TCCA, where the byproduct can be reprocessed. nih.govijpsjournal.com

Chemical Reactivity and Mechanistic Investigations of Quinoline, 5 Bromo , 1 Oxide

Transformations Involving the N-Oxide Functionality

The N-oxide group in 5-bromoquinoline (B189535) 1-oxide is a key functional group that activates the quinoline (B57606) ring system, enabling a variety of chemical transformations. This section details the reactivity of this functionality in deoxygenation, nucleophilic additions, cycloadditions, and rearrangement reactions.

The removal of the oxygen atom from the N-oxide function, known as deoxygenation, is a fundamental transformation. Various methods have been developed for the deoxygenation of amine N-oxides, including quinoline N-oxides. researchgate.net One efficient and environmentally friendly approach utilizes phenylboronic acid as the reducing agent. This method is effective for a range of N-oxides, including those of pyridine (B92270) and N,N-dialkylaniline, achieving good to excellent yields. researchgate.net While the direct deoxygenation of 5-bromoquinoline 1-oxide is a standard procedure, the N-oxide functionality is often leveraged to direct other substitutions on the quinoline ring before its removal. For instance, after regioselective C8-bromination or amidation of quinoline N-oxides catalyzed by Rh(III), the resulting functionalized N-oxide can be deoxygenated to yield the final product. researchgate.net

The N-oxide group significantly influences the electronic properties of the quinoline ring, making the C2 and C4 positions susceptible to nucleophilic attack.

A direct transformation of heterocyclic N-oxides, including 5-bromoquinoline 1-oxide, into 2-perfluoroalkyl-substituted N-heterocycles has been demonstrated using perfluoroalkyltrimethylsilanes in the presence of a strong base like potassium tert-butoxide. nih.gov This reaction provides a direct method for introducing perfluoroalkyl groups, which are of significant interest in medicinal and materials chemistry.

The reaction of 5-bromoquinoline 1-oxide with trimethyl(trifluoromethyl)silane proceeds efficiently to yield 5-bromo-2-(trifluoromethyl)quinoline. nih.gov Similarly, the reaction with trimethyl(pentafluoroethyl)silane affords 5-bromo-2-(perfluoroethyl)quinoline. nih.gov The proposed mechanism suggests that the tert-butoxide activates the silane (B1218182) to form a pentacoordinated silicon nucleophile. This species then binds to the oxygen atom of the N-oxide, followed by a rate-limiting transfer of the perfluoroalkyl group to the C2 position. A subsequent deprotonation and elimination of trimethylsiloxide lead to the final product. nih.gov

Table 1: Perfluoroalkylation of Quinoline, 5-bromo-, 1-oxide nih.gov

| Reagent | Product | Yield |

|---|---|---|

| Trimethyl(trifluoromethyl)silane | 5-Bromo-2-(trifluoromethyl)quinoline | 94% |

Direct amination of quinoline N-oxides represents a powerful tool for the synthesis of aminoquinolines. A metal-free method for the amination of quinoline N-oxides involves using triflic anhydride (B1165640) (Tf2O) as an activating agent in acetonitrile (B52724). researchgate.net This reaction proceeds at temperatures ranging from 0 °C to room temperature and is tolerant of various substituents with different electronic effects on the quinoline ring. researchgate.net The process allows for the synthesis of 2-aminoquinolines in good to excellent yields from the reaction of quinoline N-oxides with various amines. researchgate.net

Another important method for the amination of halo-substituted quinolines is the Hartwig-Buchwald amination reaction. While this reaction is typically performed on a halo-quinoline rather than the N-oxide, it is a crucial method for forming C-N bonds. For example, 8-(benzyloxy)-5-bromoquinoline (B3049327) can be coupled with various anilines using a palladium catalyst and sterically demanding phosphine (B1218219) ligands to produce 5-(N-substituted-anilino)-8-benzyloxyquinolines in high yields. researchgate.net

Cycloaddition reactions are powerful methods for constructing cyclic systems. wikipedia.org Quinoline N-oxides can participate in such reactions, acting as 1,3-dipoles. These are classified as [3+2] or dipolar cycloadditions and are valuable for synthesizing five-membered heterocyclic rings. beilstein-journals.orglibretexts.org

In these reactions, the N-oxide functionality of the quinoline ring system acts as the 1,3-dipole, which can react with various dipolarophiles (e.g., alkenes, alkynes). The reaction of 3-substituted quinoline 1-oxides with enamines, for example, can lead to 1,3-dipolar cycloaddition products. clockss.org While some cycloadditions are concerted pericyclic reactions, others may proceed through a stepwise mechanism involving nucleophilic addition followed by cyclization. wikipedia.orgbeilstein-journals.org The specific reactivity of 5-bromoquinoline 1-oxide in these reactions would be influenced by the electronic effects of the bromo substituent. Although detailed examples specifically for the 5-bromo derivative are not extensively documented in this context, the general reactivity pattern of quinoline N-oxides suggests its potential to undergo such transformations to form complex heterocyclic structures. beilstein-journals.orgclockss.org

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. mvpsvktcollege.ac.in While a specific Claisen-type rearrangement directly involving the N-oxide functionality of 5-bromoquinoline 1-oxide is not prominently described, various rearrangement reactions are known for related structures. bdu.ac.in For instance, the Wagner-Meerwein rearrangement involves a 1,2-shift in carbocation intermediates, and the Beckmann rearrangement converts ketoximes into N-substituted amides. mvpsvktcollege.ac.in Pericyclic reactions, such as sigmatropic rearrangements, involve a concerted process with a cyclic transition state. mvpsvktcollege.ac.inbdu.ac.in The presence of the N-oxide group can influence the electronic distribution and stability of intermediates, potentially enabling or directing rearrangement pathways that might not occur in the parent quinoline.

Nucleophilic Additions and Substitutions

Regioselective Functionalization via C–H Activation (N-Oxide Directed)

The N-oxide group in quinoline derivatives serves as an effective directing group for C–H activation, enabling functionalization at various positions of the heterocyclic ring. nih.gov This approach is a powerful strategy for synthesizing C-2 and C-8 functionalized quinoline compounds under relatively mild conditions. researchgate.net The oxygen atom of the N-oxide can coordinate to a metal catalyst, bringing it into close proximity to specific C–H bonds and facilitating their cleavage. This chelation assistance is fundamental to achieving high regioselectivity in these transformations.

Metal-Catalyzed C–H Functionalization

Transition metal catalysis is a cornerstone for the C–H functionalization of quinoline N-oxides. The choice of metal is a determining factor for the regiochemical outcome, with different metals favoring functionalization at either the C2 or C8 position. acs.org

Palladium catalysis has been extensively used for the C–H functionalization of quinoline N-oxides. Historically, these reactions have demonstrated high selectivity for the C2 position. nih.govsemanticscholar.orgacs.org This preference is attributed to the electronic properties of the quinoline N-oxide ring system. nih.gov

However, recent studies have unveiled methods to achieve an unusual C8-selectivity in palladium-catalyzed arylations. nih.govsemanticscholar.org This switch in regioselectivity is remarkable because it overrides the inherent electronic preference for the C2 position. The key to this control is the use of specific solvents, such as acetic acid, which are believed to play a non-innocent role in the catalytic cycle. acs.orgnih.gov Mechanistic and computational studies suggest that the reaction proceeds through a cyclopalladation pathway, and the solvent can influence which C–H bond is activated. nih.govsemanticscholar.orgnih.gov This C8-arylation method is robust, tolerates a wide range of functional groups on both the quinoline N-oxide and the aryl iodide coupling partner, and can be scaled up to the gram scale. nih.govsemanticscholar.org

| Catalyst | Solvent | Oxidant/Additive | Selectivity | Key Finding | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Acetic Acid | Ag₂CO₃ | High C8 selectivity | Acetic acid acts as a non-innocent solvent, directing palladation to the C8 position. | nih.govnih.gov |

| Pd(OAc)₂ | DMF, Dioxane | Acids (e.g., pivalic) | High C2 selectivity | In neutral solvents, even with acid additives, functionalization occurs at the C2 position. | nih.govacs.org |

Copper-catalyzed reactions represent an efficient and economical approach for the functionalization of quinoline N-oxides. These transformations predominantly occur at the C2 position of the quinoline ring. nih.gov A variety of functional groups can be introduced using this method, including amino, amido, and acyloxy groups. rsc.orgacs.orgresearchgate.net

For example, copper-catalyzed direct amination with aliphatic amines proceeds under mild, ligand-free, and oxidant-free conditions, offering an environmentally friendly pathway to 2-aminoquinolines. acs.orgresearchgate.net Similarly, C2-amidation using dioxazolones as the amidating agent has been achieved with high regioselectivity. nih.gov Copper catalysis can also facilitate C2-acetoxylation via a cross-dehydrogenative coupling (CDC) reaction with aldehydes. rsc.org In some copper-catalyzed reactions, the involvement of radical intermediates has been suggested. thieme-connect.de

| Reaction Type | Catalyst | Reagent | Key Features | Reference |

|---|---|---|---|---|

| Amination | CuI | Aliphatic secondary amines | Ligand, additive, base, and external oxidant free. | nih.govacs.org |

| Amidation | Cu(CH₃CN)₄PF₆ | Dioxazolones | Mild conditions, excellent functional group compatibility. | nih.govresearchgate.net |

| Acetoxylation | CuI | Aldehydes with TBHP oxidant | Cross-dehydrogenative coupling (CDC) mechanism. | rsc.org |

| Alkenylation | Copper Catalyst | Vinyl Arenes | Regioselective ortho-functionalization. | thieme-connect.de |

Beyond palladium and copper, other transition metals, particularly rhodium (Rh), iridium (Ir), and ruthenium (Ru), have emerged as powerful catalysts for the C–H functionalization of quinoline N-oxides, often providing excellent C8 selectivity. acs.org

Rhodium(III)-catalyzed reactions enable the C8-selective introduction of bromo, amido, alkyl, and alkynyl groups under mild conditions. acs.orgacs.orgibs.re.kr These transformations exhibit high efficiency, broad substrate scope, and excellent functional group tolerance. acs.org Mechanistic studies indicate that the high C8-selectivity arises from the formation of a stable five-membered rhodacycle intermediate, which is a key step in the catalytic cycle. acs.org

Ruthenium (Ru) catalysts have been successfully employed for the deoxygenative C8-arylation of quinoline N-oxides with arylboronic esters. researchgate.netresearchgate.net

| Metal | Reaction Type | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Rhodium (Rh) | Bromination, Amidation, Alkylation, Alkynylation | Formation of a five-membered rhodacycle intermediate. | acs.orgacs.orgibs.re.kr |

| Iridium (Ir) | Amidation | Relative instability of the 6-membered C8-amido intermediate favors this pathway over the C2 route. | acs.orgacs.org |

| Ruthenium (Ru) | Arylation | Enables tandem arylation and deoxygenation. | researchgate.netresearchgate.net |

Metal-Free C–H Functionalization

While metal catalysis is dominant, metal-free methods for the functionalization of quinoline N-oxides have also been developed. These approaches offer advantages in terms of cost, toxicity, and simplified product purification.

One notable example is the deoxygenative C2-heteroarylation of quinoline N-oxides with N-sulfonyl-1,2,3-triazoles. nih.gov This reaction proceeds at room temperature without a metal catalyst or additive, providing α-triazolylquinolines with excellent regioselectivity and in high yields. The protocol is scalable and demonstrates the utility of activating the N-oxide with an external reagent to facilitate nucleophilic attack at the C2 position. nih.gov

Additionally, visible-light-mediated photocatalysis offers a green alternative for transforming quinoline N-oxides. For instance, an efficient, reagent-free synthesis of quinolin-2(1H)-ones from quinoline N-oxides has been reported using a photocatalytic approach with low catalyst loading. rsc.org Iron-catalyzed, visible-light-driven reactions have also been used for hydroxyalkylation reactions. mdpi.com

Site Selectivity and Directing Group Effects

The site selectivity of C–H functionalization on the quinoline N-oxide scaffold is a direct consequence of the directing effect of the N-oxide group and the nature of the catalyst employed. The oxygen atom acts as a Lewis basic site that can coordinate to a metal center, forming a metallacycle intermediate that positions the catalyst for C–H activation at a specific site. acs.orgacs.org

The dichotomy between C2 and C8 selectivity is a central theme.

C2 Selectivity : This is often the electronically preferred position for functionalization on π-deficient heterocycles like quinolines. nih.gov Many palladium- and most copper-catalyzed reactions favor this position. nih.govnih.gov In some palladium-catalyzed reactions, the mechanism may involve an inner-sphere concerted metalation-deprotonation (CMD) pathway where the N-oxide does not pre-coordinate to the metal. nih.govacs.org

C8 Selectivity : This outcome is typically achieved through chelation-assisted C–H activation. The proximity and favorable geometry of the C8–H bond allow for the formation of a stable, five-membered metallacycle intermediate when the N-oxide oxygen coordinates to the metal catalyst. nih.gov This pathway is particularly favored by rhodium and iridium catalysts, leading to almost exclusive C8 functionalization. acs.orgacs.orgacs.org For palladium, achieving C8 selectivity requires overriding the intrinsic C2 preference by using specific conditions, such as polar acidic solvents, that favor the cyclometalation pathway involving the C8–H bond. nih.govacs.org

Computational studies have been instrumental in elucidating these directing group effects, confirming that the relative stability of the different possible metallacycle intermediates is a key factor in determining the regiochemical outcome. nih.govacs.orgacs.org

C2-Functionalization

The C2 position of quinoline N-oxides is electronically activated and sterically accessible, making it a primary site for functionalization. nih.gov Palladium(II) catalysts, such as palladium acetate (B1210297) in acetic acid, have shown a strong preference for promoting C-H activation at the C2 position. researchgate.net

A variety of C2-functionalization reactions have been developed, including amination and alkylation. rsc.org For instance, a metal-free, one-pot methodology allows for the C2-selective amination and alkylation of quinoline N-oxides with ammonia, primary and secondary amines, and active methylene (B1212753) compounds. rsc.org This reaction proceeds at room temperature in the presence of diethyl H-phosphonate and potassium carbonate. rsc.org

Furthermore, deoxygenative C2-heteroarylation provides a pathway to synthesize α-triazolylquinolines. beilstein-journals.orgnih.gov This metal- and additive-free method utilizes the reaction of quinoline N-oxides with N-sulfonyl-1,2,3-triazoles to achieve good regioselectivity and high yields under mild conditions. beilstein-journals.orgnih.gov The proposed mechanism involves the nucleophilic attack of the quinoline N-oxide on the sulfonyl group, followed by elimination and subsequent attack of the triazolyl anion at the C2 position. beilstein-journals.org

The scope of C2-functionalization is broad, with various substituted quinoline N-oxides undergoing these transformations successfully. nih.gov However, the reactivity can be influenced by the electronic nature of substituents on the quinoline ring. nih.gov

C8-Functionalization

While C2-functionalization is common, the development of methods for C8-functionalization has provided access to a different class of substituted quinolines. nih.gov The N-oxide group can also direct functionalization to the C8 position, often through the formation of a five-membered rhodacycle or palladacycle intermediate. acs.orgresearchgate.net

Palladium-catalyzed C8-selective C-H arylation of quinoline N-oxides has been achieved using iodoarenes. nih.govutrgv.edu This reaction demonstrates high selectivity for the C8 isomer, a departure from the more common C2-selectivity observed with palladium catalysis. nih.govutrgv.edu Mechanistic studies and DFT computations support a cyclopalladation pathway as key to this selectivity. nih.govutrgv.edu The reaction tolerates a wide range of functional groups and can be accelerated using microwave irradiation. nih.govutrgv.edu

Rhodium(III)-catalyzed C8-bromination and amidation have also been developed. acs.orgresearchgate.netnih.gov These reactions exhibit excellent regioselectivity and functional group tolerance. acs.orgresearchgate.netnih.gov A key intermediate in these transformations is a five-membered rhodacycle formed with the quinoline N-oxide. acs.orgresearchgate.net

Ruthenium has also been explored for C8-arylation of quinoline N-oxides with arylboronic acids, further expanding the catalytic options for this transformation. acs.org

Other Functionalization Sites (e.g., C3, C4, C5)

Functionalization at other positions of the 5-bromoquinoline 1-oxide ring is less common and often requires different strategies. The presence of the bromine atom at the C5 position offers a handle for cross-coupling reactions, although this is not a direct C-H functionalization.

For quinoline N-oxides in general, functionalization at the C3 and C4 positions is challenging due to the directing effect of the N-oxide towards C2 and C8. nih.gov However, specific examples exist. For instance, a 4-bromoquinoline (B50189) N-oxide has been shown to yield a mixture of monoaminated (at C2) and diaminated products. nih.gov In the case of 4-nitroquinoline (B1605747) N-oxide, 2,8-diamination has been observed. nih.gov

Scope of Functionalization Reactions

The functionalization of 5-bromoquinoline 1-oxide and related quinoline N-oxides encompasses a range of transformations that introduce diverse substituents onto the quinoline core.

Alkenylation and Alkylation

Palladium-catalyzed C2-alkenylation of quinoline N-oxides has been achieved using various alkenes. For example, the reaction with styrene (B11656) in the presence of a palladium chloride catalyst in DMSO yields the corresponding C2-alkenylated product. nih.gov Another method involves the use of allyl acetate with a palladium acetate catalyst and a phosphine ligand. nih.gov

The Heck reaction, a palladium-catalyzed coupling of aryl or vinyl halides with alkenes, provides a versatile method for alkenylation. organic-chemistry.orgnih.govyoutube.comlibretexts.orgrsc.org While not a direct C-H functionalization of the quinoline N-oxide itself, the bromine at C5 of 5-bromoquinoline 1-oxide could potentially be utilized in such a reaction.

Rhodium-catalyzed alkylation of quinolines with alkenes has also been reported, offering a pathway to introduce alkyl groups at the C2 position. nih.gov

Arylation and Heteroarylation

Arylation and heteroarylation are key transformations for creating complex molecular architectures. As previously discussed, palladium-catalyzed C8-arylation of quinoline N-oxides with iodoarenes or diaryliodonium salts provides a highly regioselective method for introducing aryl groups at this position. nih.govutrgv.edusemanticscholar.orgresearchgate.net Rhodium and ruthenium catalysts have also been employed for C8-arylation. acs.org

C2-arylation can be achieved through various catalytic systems. Palladium-catalyzed reactions with aryl bromides or aryl tosylates have been reported. nih.gov Copper-catalyzed C2-arylation with organozinc reagents has also been described. nih.gov

A metal-free deoxygenative C2-heteroarylation of quinoline N-oxides with N-sulfonyl-1,2,3-triazoles allows for the synthesis of α-triazolylquinolines. beilstein-journals.orgnih.gov This reaction proceeds with high efficiency and regioselectivity. beilstein-journals.orgnih.gov Palladium-catalyzed Negishi cross-coupling of in situ generated organozinc species of azine N-oxides with heteroaromatic bromides also yields heterobiaryls.

| Catalyst | Arylating Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| [RuCl2(p-cymene)]2 | Phenylboronic acid | 8-Phenylquinoline | 60 | nih.gov |

| [RuCl2(p-cymene)]2 | 4-Bromophenylboronic acid | 8-(4-Bromophenyl)quinoline | 35 | nih.gov |

| [RuCl2(p-cymene)]2 | Phenylboronic acid | 2,8-Diphenylquinoline | 60 | nih.gov |

| [RuCl2(p-cymene)]2 | Phenylboronic acid | 6-Methoxy-8-phenylquinoline | 35 | nih.gov |

Amidation and Esterification

Direct amidation at the C2 position of quinoline N-oxides can be achieved. For example, a copper-catalyzed carbamoylation with hydrazinecarboxamides has been reported. nih.gov Rhodium(III)-catalyzed C8-amidation has also been developed, utilizing reagents such as N-fluorobis(phenylsulfonyl)imide (NFSI). acs.orgresearchgate.netnih.gov

Copper-catalyzed direct esterification of quinoline N-oxides at the C2 position with aldehydes has been demonstrated. rsc.org This reaction proceeds via C-H bond activation and provides a route to 2-acyloxyquinolines. rsc.org

| Quinoline N-Oxide Derivative | Aldehyde | Product | Reference |

|---|---|---|---|

| Quinoline N-oxide | 2-Methoxybenzaldehyde | 2-(2-Methoxybenzoyloxy)quinoline N-oxide | rsc.org |

| Quinoline N-oxide | 4-Methoxybenzaldehyde | 2-(4-Methoxybenzoyloxy)quinoline N-oxide | rsc.org |

| 4-Methylquinoline N-oxide | 2-Methoxybenzaldehyde | 2-(2-Methoxybenzoyloxy)-4-methylquinoline N-oxide | rsc.org |

| 6-Methylquinoline N-oxide | 2-Methoxybenzaldehyde | 2-(2-Methoxybenzoyloxy)-6-methylquinoline N-oxide | rsc.org |

Halogenation

The introduction of additional halogen atoms onto the 5-bromoquinoline 1-oxide framework can provide valuable precursors for further synthetic elaborations. While specific studies on the direct halogenation of 5-bromoquinoline 1-oxide are not extensively documented, the reactivity of related quinoline derivatives provides insights into potential outcomes. The halogenation of 8-substituted quinolines has been shown to proceed at the C5 and/or C7 positions. researchgate.net For instance, the use of reagents like trichloroisocyanuric acid (TCCA) and tribromoisocyanuric acid (TBCA) in acetonitrile at room temperature has proven effective for the chlorination and bromination of 8-amidoquinolines, yielding the corresponding 5-halo-8-amidoquinolines in good to excellent yields. researchgate.netresearchgate.net

A plausible mechanism for this transformation involves the activation of the quinoline ring by the directing group at the 8-position, facilitating electrophilic attack by the halogen source at the electron-rich C5 position. researchgate.net The reaction proceeds under mild, metal-free conditions, highlighting its potential for practical applications. researchgate.net

Table 1: Halogenation of 8-Amidoquinolines researchgate.net

| Halogen Source | Solvent | Time | Product | Yield (%) |

|---|---|---|---|---|

| TCCA | CH3CN | 15 min | 5-chloro-8-acetamidoquinoline | 98 |

This table is based on data for a related 8-substituted quinoline and serves as an illustrative example of potential halogenation reactivity.

Reactivity of the Bromo Substituent

The bromine atom at the 5-position of this compound is a key functional group that enables a variety of transformations, allowing for the introduction of diverse molecular fragments.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The bromo substituent on the electron-deficient quinoline ring, further activated by the N-oxide group, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. While direct studies on 5-bromoquinoline 1-oxide are limited, the principles of SNAr on related heterocyclic systems offer valuable insights. For instance, the SNAr reaction of 5-bromo-1,2,3-triazines with phenols proceeds via a concerted mechanism, challenging the traditional stepwise pathway involving a Meisenheimer intermediate. organic-chemistry.orgnih.gov This reaction is facilitated by the high electron deficiency of the triazine ring, which favors the direct displacement of the bromide by the phenoxide. organic-chemistry.org

In the context of 5-bromoquinoline 1-oxide, the N-oxide group would be expected to activate the ring towards nucleophilic attack. The reaction would likely proceed with various nucleophiles, such as amines, alkoxides, and thiolates, to yield the corresponding 5-substituted quinoline 1-oxides. The reaction conditions would typically involve a suitable solvent and a base to facilitate the nucleophilic attack.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromo substituent in 5-bromoquinoline 1-oxide serves as an excellent handle for such transformations.

The Suzuki-Miyaura coupling , which involves the reaction of an organoboron reagent with an organic halide, is a widely used method for the formation of biaryl compounds. nih.gov The coupling of 5-bromoquinoline 1-oxide with various arylboronic acids in the presence of a palladium catalyst and a base would be expected to yield 5-arylquinoline 1-oxides. The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst.

The Buchwald-Hartwig amination is another important palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction would enable the synthesis of 5-aminoquinoline (B19350) 1-oxide derivatives by coupling 5-bromoquinoline 1-oxide with a variety of primary and secondary amines. The catalytic cycle is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orgnih.gov

The Ullmann condensation offers a copper-catalyzed alternative for the formation of carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. organic-chemistry.orgwikipedia.org The reaction of 5-bromoquinoline 1-oxide with phenols, amines, or thiols in the presence of a copper catalyst and a base would provide access to a range of 5-substituted quinoline 1-oxides. nih.gov

Table 2: Potential Suzuki-Miyaura Coupling of 5-Bromoquinoline 1-oxide with Arylboronic Acids

| Arylboronic Acid | Catalyst | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 5-Phenylquinoline 1-oxide |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | Dioxane | 5-(4-Methoxyphenyl)quinoline 1-oxide |

This table is a hypothetical representation of potential Suzuki-Miyaura reactions based on general knowledge of the reaction.

Reductive Debromination

A study on the hydrogenation of isomeric bromoquinolines using MoS2 catalysts demonstrated that the pyridine ring is preferentially hydrogenated to yield bromo-1,2,3,4-tetrahydroquinolines, with the carbon-bromine bond remaining intact under the studied conditions. rsc.org However, at higher temperatures and pressures, debromination can occur as a side reaction. Selective reductive debromination would likely require specific catalytic systems that favor C-Br bond cleavage over the reduction of the quinoline ring or the N-oxide functionality.

Derivatization and Analog Synthesis from Quinoline, 5 Bromo , 1 Oxide

Synthesis of Functionalized Quinoline (B57606) Derivatives

The presence of both a halogen and an N-oxide group on the quinoline ring system offers multiple pathways for functionalization. The N-oxide group electronically activates the C2 and C4 positions, making them susceptible to nucleophilic attack. Concurrently, the bromo group at the C5 position serves as a handle for various transition-metal-catalyzed cross-coupling reactions. This dual reactivity allows for the selective introduction of a wide array of functional groups.

One common strategy involves the palladium-catalyzed cross-coupling of the C5-bromo position with various partners. For instance, Suzuki-Miyaura coupling can introduce new aryl or alkyl groups, while Sonogashira coupling can be employed to install alkyne moieties. The N-oxide can be retained for further modification or can be deoxygenated at a later stage, typically using reagents like PCl₃ or by catalytic hydrogenation.

Furthermore, the N-oxide can direct C-H functionalization at the C8 position, although this can be competitive with reactions at the activated C2/C4 positions. The choice of catalyst and reaction conditions is crucial for achieving the desired regioselectivity.

Table 1: Examples of Functionalization Reactions on the Quinoline, 5-bromo-, 1-oxide Scaffold

| Reaction Type | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., toluene/water) | 5-Arylquinoline 1-oxide |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base (e.g., Et₃N), solvent (e.g., THF) | 5-Alkynylquinoline 1-oxide |

| Nucleophilic Aromatic Substitution (at C2) | Nucleophile (e.g., RO⁻, R₂NH), activation of N-oxide (e.g., with POCl₃) | 2-Substituted-5-bromoquinoline |

| Deoxygenation | PCl₃ or H₂/Pd-C | 5-Bromoquinoline (B189535) |

Construction of Fused Heterocyclic Systems

The derivatized quinoline scaffolds can serve as intermediates for the construction of more complex, fused heterocyclic systems. These polycyclic structures are of significant interest due to their presence in numerous biologically active natural products and pharmaceutical agents.

The synthesis of pyrroloquinoline derivatives from "this compound" can be envisioned through a multi-step sequence. A general approach involves the introduction of a nitrogen-containing side chain at either the C4 or C6 position, which can subsequently undergo intramolecular cyclization to form the pyrrole (B145914) ring.

One plausible synthetic route begins with a Sonogashira coupling at the C5-bromo position to introduce a protected amino-alkyne. Subsequent deprotection and intramolecular cyclization, potentially catalyzed by a transition metal, would lead to the formation of a pyrrolo[3,2-e]quinoline system. Alternatively, functionalization at the C4 position, followed by the introduction of a suitable nitrogen-containing moiety, could lead to pyrrolo[2,3-f]quinoline derivatives, which are core structures of pyrroloquinoline quinone (PQQ) coenzymes. thieme-connect.de

Table 2: Proposed Synthesis of a Pyrroloquinoline Derivative

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | This compound | N-protected propargylamine, Pd(PPh₃)₄, CuI, Et₃N | 5-(N-protected-aminopropynyl)quinoline 1-oxide |

| 2 | 5-(N-protected-aminopropynyl)quinoline 1-oxide | Deprotection agent (e.g., TFA) | 5-(Aminopropynyl)quinoline 1-oxide |

| 3 | 5-(Aminopropynyl)quinoline 1-oxide | Base (e.g., NaH) or metal catalyst (e.g., AuCl₃) | Pyrrolo[3,2-e]quinoline 1-oxide |

| 4 | Pyrrolo[3,2-e]quinoline 1-oxide | PCl₃ | Pyrrolo[3,2-e]quinoline |

Similar to the synthesis of pyrroloquinolines, the construction of furoquinoline systems relies on the introduction of an oxygen-containing side chain that can undergo intramolecular cyclization. Furoquinoline alkaloids are a well-known class of natural products with diverse biological activities. researchgate.net

A potential strategy to synthesize a furo[2,3-f]quinoline derivative from "this compound" would involve an initial step to introduce a hydroxyl group or a precursor at the C6 position. This could be achieved through a multi-step sequence involving, for example, a Buchwald-Hartwig amination at the C5-bromo position with an O-protected aminophenol, followed by a Sandmeyer-type reaction to convert the amino group to a hydroxyl group. Subsequent introduction of a two-carbon unit at the adjacent position and cyclization would yield the furan (B31954) ring. A more direct approach could involve a palladium-catalyzed coupling of the C5-bromo position with a suitable furan precursor.

Table 3: Conceptual Synthesis of a Furoquinoline Derivative

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | This compound | 2-Acetylfuran, Pd catalyst, base | 5-(Furan-2-yl)quinoline 1-oxide |

| 2 | 5-(Furan-2-yl)quinoline 1-oxide | Oxidative cleavage of furan ring (e.g., O₃, then reductive workup) | Dicarbonyl intermediate |

| 3 | Dicarbonyl intermediate | Acid or base catalyzed cyclization | Furo[2,3-f]quinoline derivative |

Preparation of Amine-Functionalized Quinoline Scaffolds

The introduction of amine functionalities onto the quinoline scaffold is a key transformation, as aminoquinolines are prevalent motifs in a vast number of therapeutic agents. "this compound" offers several routes for amination.

One direct method is the palladium-catalyzed Buchwald-Hartwig amination at the C5-bromo position. This reaction is highly versatile and allows for the introduction of a wide range of primary and secondary amines, as well as anilines and other nitrogen-containing heterocycles. ias.ac.in The reaction typically proceeds in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Another approach takes advantage of the N-oxide functionality. The N-oxide can be activated with an agent like triflic anhydride (B1165640), which facilitates nucleophilic attack by an amine at the C2 position. researchgate.net This provides a route to 2-amino-5-bromoquinoline derivatives. Subsequent deoxygenation of the N-oxide would yield the final amine-functionalized quinoline.

Table 4: Methods for the Synthesis of Amine-Functionalized Quinolines

| Method | Starting Material | Reagents and Conditions | Product |

| Buchwald-Hartwig Amination | This compound | Amine (R₂NH), Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos), base (e.g., Cs₂CO₃) | 5-(Dialkylamino)quinoline 1-oxide |

| C2-Amination via N-oxide activation | This compound | 1. Triflic anhydride (Tf₂O) 2. Amine (R₂NH) | 2-(Dialkylamino)-5-bromoquinoline |

Spectroscopic and Structural Characterization of Quinoline, 5 Bromo , 1 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For Quinoline (B57606), 5-bromo-, 1-oxide, both ¹H and ¹³C NMR provide critical data regarding the electronic environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of 5-Bromoquinoline (B189535) N-oxide, recorded in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer, shows distinct signals for each of the six protons on the quinoline ring system. ias.ac.in The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J), which describe the interaction between neighboring protons, are given in Hertz (Hz).

The assignments are as follows: a doublet at 8.72 ppm (J = 8.9 Hz), a doublet at 8.53 ppm (J = 6.0 Hz), a doublet at 8.06 ppm (J = 8.8 Hz), a doublet of doublets at 7.89 ppm (J = 7.5, 0.9 Hz), a doublet of doublets at 7.57 ppm (J = 8.8, 7.6 Hz), and a doublet of doublets at 7.37 ppm (J = 8.8, 6.1 Hz). ias.ac.in Each signal corresponds to a single proton. ias.ac.in

¹H NMR Data for Quinoline, 5-bromo-, 1-oxide

| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |

|---|---|---|---|

| 8.72 | d | 8.9 | 1 H |

| 8.53 | d | 6.0 | 1 H |

| 8.06 | d | 8.8 | 1 H |

| 7.89 | dd | 7.5, 0.9 | 1 H |

| 7.57 | dd | 8.8, 7.6 | 1 H |

| 7.37 | dd | 8.8, 6.1 | 1 H |

Spectrum recorded in CDCl₃ at 400 MHz ias.ac.in

The ¹³C NMR spectrum, recorded at 100 MHz in CDCl₃, provides information on the carbon skeleton of the molecule. For 5-Bromoquinoline N-oxide, nine distinct signals are observed, corresponding to the nine carbon atoms in the quinoline ring. ias.ac.in

The reported chemical shifts are: 142.6, 135.8, 132.7, 130.3, 129.9, 125.1, 122.3, 121.7, and 119.7 ppm. ias.ac.in

¹³C NMR Data for this compound

| Chemical Shift (δ) in ppm |

|---|

| 142.6 |

| 135.8 |

| 132.7 |

| 130.3 |

| 129.9 |

| 125.1 |

| 122.3 |

| 121.7 |

| 119.7 |

Spectrum recorded in CDCl₃ at 100 MHz ias.ac.in

Advanced 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Correlation (HETCOR) are invaluable for the complete structural elucidation of complex molecules. HMBC experiments are used to identify long-range correlations (typically 2-4 bonds) between protons and carbons, which is particularly useful for identifying quaternary carbons and piecing together molecular fragments. sphinxsai.comresearchgate.net HETCOR, a less sensitive, carbon-detected experiment, reveals direct one-bond correlations between protons and the carbons they are attached to. nanalysis.com While these techniques are standard for structural analysis, specific HMBC or HETCOR experimental data for this compound were not detailed in the reviewed literature.

NMR spectroscopy is a powerful tool for investigating hydrogen bonding. nanalysis.com For compounds related to quinoline N-oxides, such as 8-hydroxyquinoline (B1678124), intramolecular hydrogen bonding has been observed and studied using ¹H NMR. researchgate.net The chemical shift of protons involved in hydrogen bonds is a key indicator; for instance, a large downfield shift (15-19 ppm) for an OH proton is characteristic of a strong intramolecular hydrogen bond. The strength of this bond can be further probed by observing changes in the proton's chemical shift with varying temperatures, as an increase in temperature tends to weaken hydrogen bonds. youtube.com While not containing a hydroxyl group itself, studies on related quinoline N-oxides demonstrate the utility of NMR in probing such non-covalent interactions, which can influence the molecule's conformation and reactivity. youtube.comnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending.

The N-oxide functional group is a key feature of this compound. The stretching vibration of the N-O bond gives rise to a characteristic absorption band in the IR spectrum. For quinoline 1-oxides, strong absorptions attributed to the N-O group have been identified in two regions: 1340–1280 cm⁻¹ and 1260–1210 cm⁻¹. The exact position of this band can be influenced by the electronic effects of other substituents on the quinoline ring. For the related compound pyridine (B92270) N-oxide, the N-O stretching vibration has been assigned to a band around 1254 cm⁻¹. ias.ac.in These characteristic frequencies provide direct evidence for the presence of the N-oxide functionality within the molecule.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a powerful analytical tool that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as offering insights into the structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is critical for the unambiguous determination of a compound's elemental formula by measuring its mass with very high accuracy. For "this compound," HRMS analysis is a key step in confirming its identity. While specific high-resolution mass spectral data for this compound is not widely published in readily accessible literature, the synthesis of "this compound" has been described in doctoral research where the product was characterized using an LTQ Orbitrap mass spectrometer coupled to an Accela HPLC System researchgate.net. This type of instrumentation is well-suited for acquiring high-accuracy mass measurements, which would be essential for confirming the molecular formula C₉H₆BrNO.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₉H₆BrNO |

| Monoisotopic Mass | 222.9682 u |

| Isotopes | Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in a characteristic M+2 isotopic pattern in the mass spectrum. |

Note: This table represents theoretical data. Experimental HRMS data would provide a measured mass value to compare against the theoretical monoisotopic mass.

Fragmentation Pattern Analysis (e.g., LC-Q-ToF-MS)

The analysis of fragmentation patterns, often achieved through techniques like Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (LC-Q-ToF-MS), provides structural information by breaking the molecule into smaller, charged fragments. While a specific fragmentation pattern for "this compound" is not detailed in the available literature, general fragmentation behaviors of related quinoline N-oxides can be inferred. A common fragmentation pathway for N-oxides involves the loss of the oxygen atom. For the quinoline radical cation, a primary dissociation product is the C₈H₆˙⁺ fragment resulting from the loss of hydrogen cyanide (HCN). The presence of the bromine atom would also influence the fragmentation, potentially leading to fragments containing bromine or the loss of a bromine radical.

Table 2: Plausible Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Plausible Structure of Fragment |

| [M+H]⁺ | O | [M+H-O]⁺ | Protonated 5-bromoquinoline |

| [M]⁺˙ | HCN | [M-HCN]⁺˙ | Phenylacetylene or pentalene radical cation with bromine |

| [M]⁺˙ | Br˙ | [M-Br]⁺˙ | Quinoline, 1-oxide radical cation |

Note: This table is based on general fragmentation principles of related compounds and awaits experimental verification for "this compound."

X-ray Diffraction Analysis

X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Solid-State Structure

The definitive method for elucidating the solid-state structure of a crystalline compound is single-crystal X-ray diffraction. This technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. Despite its importance, a published single-crystal X-ray diffraction structure for "this compound" is not currently available in open-access crystallographic databases such as the Cambridge Structural Database. Therefore, precise experimental data on bond lengths, bond angles, and the crystal system for this specific compound cannot be presented.

Table 3: Anticipated Structural Parameters from Single Crystal X-ray Diffraction

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-N, C-Br, N-O). |

| Bond Angles | Angles between adjacent bonds. |

| Torsion Angles | Dihedral angles defining the conformation of the molecule. |

Note: This table outlines the type of data that would be obtained from a single-crystal X-ray diffraction study.

Computational and Theoretical Studies of Quinoline, 5 Bromo , 1 Oxide

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure, geometry, and energy of molecules. These methods solve the Schrödinger equation, or approximations of it, to provide a detailed picture of molecular orbitals and electron distribution.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic properties of many-body systems. researchgate.net It is particularly effective for calculating the optimized geometry, dipole moments, charge densities, and frontier molecular orbitals (HOMO and LUMO) of molecules like quinoline (B57606) derivatives. nih.govresearchgate.net

Studies on structurally similar compounds, such as 6-bromo-5-nitroquinoline-1-oxide, provide a framework for understanding the properties of 5-bromoquinoline-1-oxide. For instance, calculations using the B3LYP functional with a 6-311G(d,p) basis set have been used to determine key thermodynamic and electronic parameters. researchgate.net These calculations reveal how the presence of the bromine atom and the N-oxide group influences the electron distribution and reactivity of the quinoline core. The N-oxide group acts as an electron-donating group, increasing the electron density on the quinoline ring, while the bromine atom is an electron-withdrawing group.

Table 1: Calculated Properties of a Related Bromoquinoline N-Oxide Derivative This table presents theoretical data for 6-bromo-5-nitroquinoline-1-oxide, offering insights into the expected values for analogous compounds. researchgate.net

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -7.65 eV |

| LUMO Energy | -3.55 eV |

| Energy Gap (ΔE) | 4.10 eV |

| Dipole Moment | 1.14 Debye |

| Total Energy | -3380.95 a.u. |

| Enthalpy | -3380.84 a.u. |

| Gibbs Free Energy | -3380.99 a.u. |

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov This approach allows for the investigation of conformational changes, solvent effects, and the thermodynamic properties of a system. For complex systems like metal oxides or organic molecules in solution, MD simulations can provide insights that are not accessible from static quantum chemical calculations. researchgate.net

While specific Car-Parrinello MD studies on Quinoline, 5-bromo-, 1-oxide are not widely documented, this technique is invaluable for modeling chemical reactions and dynamics in condensed-phase systems. Such simulations could be used to explore the stability of the molecule at various temperatures, its interaction with solvent molecules, and its behavior at interfaces. For example, MD simulations have been effectively used to investigate the mechanical properties and deformation behavior of nano-polycrystalline beryllium oxide at different temperatures. mdpi.com

Mechanistic Pathway Elucidation

Understanding the mechanisms of chemical reactions is fundamental to controlling chemical processes. Computational chemistry offers powerful tools for mapping reaction pathways, identifying intermediates, and calculating activation energies. smu.edu

The reactivity and selectivity of this compound are governed by a combination of electronic and steric effects. Computational methods allow for the separate analysis of these factors. escholarship.org

Electronic Effects : The distribution of electron density in the molecule is a key determinant of its reactivity. The N-oxide group generally directs electrophilic attack to the C2 and C4 positions, while the bromo-substituent's electron-withdrawing nature deactivates the ring. Molecular electrostatic potential (MEP) maps, derived from DFT calculations, can visually represent the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Steric Effects : The spatial arrangement of atoms can hinder the approach of a reactant to a particular site. The bromine atom at the C5 position can sterically block attack at that position and influence the accessibility of adjacent sites. Computational modeling can quantify these steric hindrances and predict their impact on reaction outcomes.

Prediction of Spectroscopic Properties and Conformational Analysis

Computational chemistry is a reliable tool for predicting the spectroscopic properties of molecules, which is essential for their characterization. nih.gov Before predicting spectra, a conformational analysis is typically performed to identify the molecule's most stable three-dimensional structure.

By calculating properties such as nuclear magnetic shielding tensors and vibrational frequencies, it is possible to predict NMR, IR, and Raman spectra. nih.gov DFT calculations have been shown to provide excellent agreement with experimental spectroscopic data for related quinoline compounds. researchgate.netnih.gov For example, theoretical calculations of ¹H and ¹³C NMR chemical shifts for 6-bromo-5-nitroquinoline-1-oxide, using the GIAO method, have shown a strong correlation with experimental values, aiding in the definitive assignment of signals. researchgate.net

Table 2: Comparison of Theoretical and Experimental NMR Chemical Shifts (ppm) for a Related Bromoquinoline N-Oxide Data for 6-bromo-5-nitroquinoline-1-oxide illustrates the accuracy of computational predictions. researchgate.net

| Atom | Experimental ¹³C Shift | Calculated ¹³C Shift | Atom | Experimental ¹H Shift | Calculated ¹H Shift |

|---|---|---|---|---|---|

| C2 | 141.2 | 140.5 | H2 | 8.65 | 8.58 |

| C3 | 122.1 | 121.7 | H3 | 7.55 | 7.49 |

| C4 | 135.9 | 135.2 | H4 | 8.50 | 8.44 |

| C7 | 129.8 | 129.1 | H7 | 8.01 | 7.95 |

| C8 | 128.5 | 127.9 | H8 | 7.88 | 7.82 |

Hydrogen Bonding Analysis (Intra- and Intermolecular) of this compound

Theoretical explorations of related molecules, such as 8-hydroxyquinoline (B1678124) N-oxide and 2-carboxyquinoline N-oxide, have utilized methods like Car-Parrinello molecular dynamics to probe the dynamics of intramolecular hydrogen bonds. These studies have provided valuable insights into proton transfer phenomena and the geometric parameters of hydrogen bridges within those specific systems. Similarly, the potential for intermolecular hydrogen bonding in quinoline derivatives has been acknowledged, often involving C-H donor groups and the N-oxide oxygen as an acceptor.

However, without dedicated computational models for this compound, a detailed analysis of its specific hydrogen bonding capabilities, including bond lengths, angles, and energies, cannot be provided at this time. The electronic influence of the bromine substituent at the 5-position would likely modulate the hydrogen bonding potential of the molecule in comparison to other derivatives, but the precise nature and extent of this influence require specific theoretical examination.

Consequently, data tables detailing the intra- and intermolecular hydrogen bonding parameters for this compound cannot be generated. Further research employing density functional theory (DFT) or other advanced computational methods is necessary to elucidate the hydrogen bonding landscape of this particular compound.

Advanced Applications in Organic Synthesis and Materials Science

Quinoline (B57606), 5-bromo-, 1-oxide as a Synthon for Complex Molecular Architectures

"Quinoline, 5-bromo-, 1-oxide" is a potent synthon for the construction of intricate molecular frameworks, leveraging the reactivity of both the N-oxide and the bromo-substituted ring. The N-oxide functionality facilitates regioselective C-H functionalization, a powerful strategy in modern organic synthesis that allows for the direct introduction of various substituents onto the quinoline scaffold, bypassing the need for pre-functionalized starting materials. nih.gov

For instance, the N-oxide can direct transition metal-catalyzed C-H activation at the C8 position. This has been demonstrated in rhodium(III)-catalyzed reactions for the regioselective C-Br and C-N bond formation on the quinoline N-oxide core. acs.org While this specific study focused on the introduction of a bromo group at C8, the principle highlights the potential for further functionalization of the already present 5-bromo substituent in our title compound.

Furthermore, the bromine atom at the C5 position is amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds, enabling the connection of the quinoline unit to other aromatic or aliphatic moieties. This dual reactivity allows for a stepwise and controlled elaboration of the molecule, leading to the synthesis of complex, polycyclic, and biologically active molecules.

Cascade reactions, which involve a series of intramolecular or intermolecular transformations in a single pot, represent an efficient strategy for building molecular complexity. The reactivity of "this compound" makes it a suitable candidate for participating in such cascades. For example, a reaction sequence could be envisioned where an initial cross-coupling at the C5 position is followed by an N-oxide-mediated cyclization, leading to novel heterocyclic systems. whiterose.ac.uknih.govrsc.org

Table 1: Examples of Reactions Utilizing Quinoline N-Oxides for Complex Synthesis

| Reaction Type | Catalyst/Reagent | Position of Functionalization | Product Type |

| C-H Bromination | Rh(III) | C8 | 8-Bromoquinoline N-oxides |

| C-H Amidation | Rh(III) / NFSI | C8 | 8-Amidated Quinoline N-oxides |

| C-H Arylation | Pd(II) / Arylboronic Acid | C8 | 8-Arylquinoline N-oxides |

This table illustrates the types of regioselective functionalizations possible on the quinoline N-oxide scaffold, which can be applied to "this compound" for the synthesis of more complex derivatives.

Role in Scaffold Decoration of N-Heterocycles

The concept of scaffold decoration involves the systematic modification of a core molecular structure to explore and optimize its chemical and biological properties. "this compound" is an excellent starting point for the decoration of the quinoline scaffold, a privileged structure in medicinal chemistry. nih.gov

The N-oxide group is known to be an effective directing group for C-H functionalization, allowing for the introduction of substituents at positions that are otherwise difficult to access. nih.gov This enables the "decoration" of the quinoline ring with a variety of functional groups, including alkyl, aryl, and heteroaryl moieties. The regioselectivity of these reactions, primarily at the C8 position, provides a reliable method for synthesizing a library of derivatives with diverse substitution patterns. acs.orgacs.org

The bromine atom at C5 offers a complementary site for decoration through cross-coupling chemistry. This allows for the introduction of a second set of diverse substituents, further expanding the chemical space accessible from this single precursor. The interplay between the N-oxide directed C-H functionalization and the bromo-group-enabled cross-coupling provides a powerful toolkit for scaffold decoration.

For example, a synthetic strategy could involve the initial C8-arylation of "this compound" via a palladium-catalyzed reaction, followed by a subsequent Suzuki coupling at the C5 position to introduce a different aryl group. The resulting di-aryl-substituted quinoline N-oxide could then be deoxygenated to afford the corresponding quinoline derivative. This approach allows for the controlled and sequential introduction of substituents, leading to a high degree of molecular diversity.